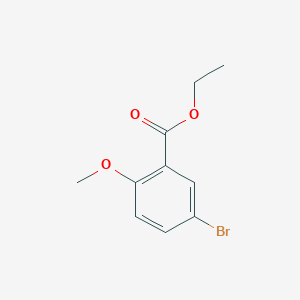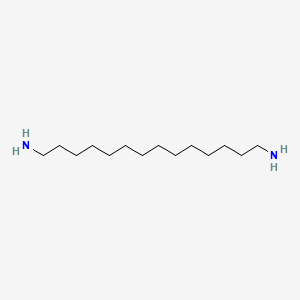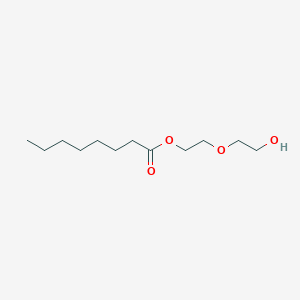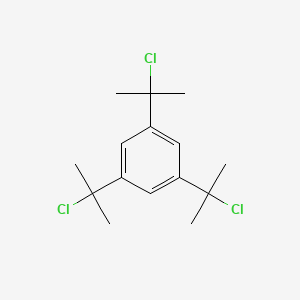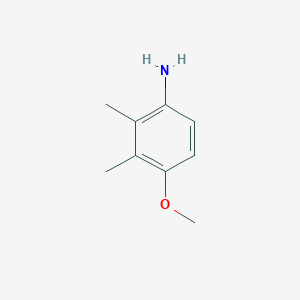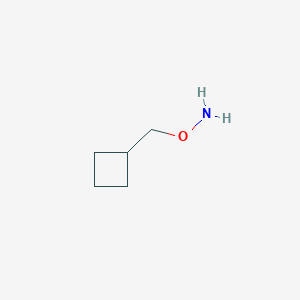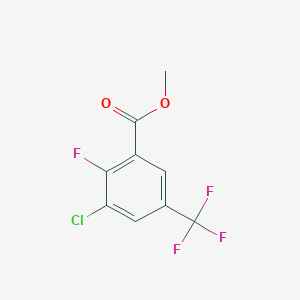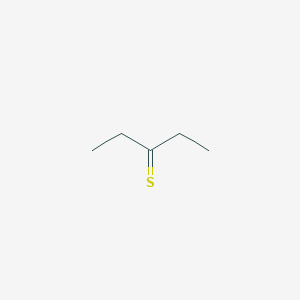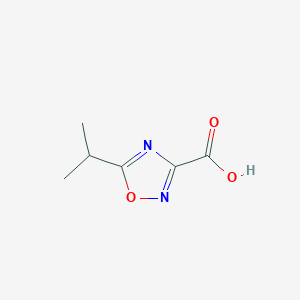![molecular formula C26H15N B3057261 9,9'-Spirobi[fluorene]-2-carbonitrile CAS No. 782504-06-7](/img/structure/B3057261.png)
9,9'-Spirobi[fluorene]-2-carbonitrile
Vue d'ensemble
Description
9,9’-Spirobi[fluorene]-2-carbonitrile is a blue light emitting material used in organic light emitting diodes (OLEDs) and electroluminescent devices . It is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules .
Synthesis Analysis
The synthesis of 9,9’-Spirobi[fluorene]-2-carbonitrile involves FeCl3-mediated oxidative polymerization, Friedel–Crafts polymerization, and competitive oxidative/Friedel–Crafts polymerization . Another synthesis method involves using 2-bromochlorobenzene as a raw material, which reacts with phenylmagnesium bromide and then with bromofluorenone at 50-100°C in a methyltetrahydrofuran solvent .Molecular Structure Analysis
The molecular structure of 9,9’-Spirobi[fluorene]-2-carbonitrile is characterized by a square planar tetracarboxylate ligand . It has a robust structure and two perpendicularly arranged π systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 9,9’-Spirobi[fluorene]-2-carbonitrile include FeCl3-mediated oxidative polymerization, Friedel–Crafts polymerization, and competitive oxidative/Friedel–Crafts polymerization .Physical And Chemical Properties Analysis
9,9’-Spirobi[fluorene]-2-carbonitrile has a low-lying LUMO energy level of −4.11 eV, which is similar to that of PCBM, but with intensive light absorption ability in the range 450–550 nm . It also has a high specific surface area, open metal sites under activation, and promising hydrogen uptake capacity .Mécanisme D'action
Safety and Hazards
When handling 9,9’-Spirobi[fluorene]-2-carbonitrile, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
9,9'-spirobi[fluorene]-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15N/c27-16-17-13-14-21-20-9-3-6-12-24(20)26(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)26/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEGUSIXBDKCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631029 | |
| Record name | 9,9'-Spirobi[fluorene]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-Spirobi[fluorene]-2-carbonitrile | |
CAS RN |
782504-06-7 | |
| Record name | 9,9'-Spirobi[fluorene]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


